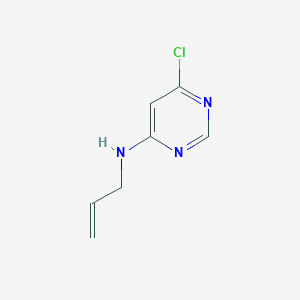

N-Allyl-6-chloro-4-pyrimidinamine

Description

Pyrimidine (B1678525) Nucleus as a Versatile Chemical Scaffold in Organic Synthesis

The utility of the pyrimidine nucleus in organic synthesis is vast and well-documented. researchgate.net Its electron-deficient nature, arising from the two electronegative nitrogen atoms, makes it susceptible to nucleophilic substitution reactions, a key strategy for its functionalization. The positions on the pyrimidine ring exhibit different reactivities, allowing for selective modifications. For instance, halogen atoms at the 2, 4, and 6 positions are readily displaced by various nucleophiles, providing a gateway to a multitude of substituted pyrimidines.

The synthesis of the pyrimidine ring itself can be achieved through various methods, most notably the Biginelli reaction and other multicomponent reactions that involve the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine (B92328). wikipedia.org This accessibility, coupled with the ease of functionalization, has made pyrimidines a cornerstone in the construction of complex molecules.

Contextualization of Substituted Pyrimidinamines in Advanced Synthetic Methodologies

Among the vast family of pyrimidine derivatives, substituted pyrimidinamines hold a special place in advanced synthetic methodologies. The amino group, when attached to the pyrimidine ring, can act as a directing group, influencing the regioselectivity of further substitutions. It can also participate in a variety of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The development of novel synthetic methods often utilizes substituted pyrimidinamines as key starting materials or intermediates. For example, the synthesis of polysubstituted pyrimidines can be achieved through tandem reactions involving ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, facilitated by a promoter like ammonium iodide. organic-chemistry.org Furthermore, acid-promoted amination of chloropyrimidines in aqueous media represents a greener and more efficient approach to synthesizing aminopyrimidines. nih.gov

Research Significance of N-Allyl-6-chloro-4-pyrimidinamine as a Molecular Building Block

Within the class of substituted pyrimidinamines, This compound has emerged as a significant molecular building block in organic synthesis. Its structure incorporates several key reactive sites: the chloro substituent at the 6-position, the allyl group attached to the amino nitrogen, and the pyrimidine ring itself.

The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The allyl group, with its reactive double bond, can undergo various transformations, including addition reactions, oxidations, and rearrangements. This dual reactivity makes this compound a valuable intermediate for the synthesis of diverse and complex target molecules. Its utility is further underscored by its role as a precursor in the synthesis of more complex heterocyclic systems, where the allyl and chloro functionalities can be sequentially or simultaneously manipulated to construct intricate molecular architectures.

Below is a table detailing some of the key properties of this compound.

| Property | Value |

| CAS Number | 160416-47-7 |

| Molecular Formula | C7H8ClN3 |

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | N-allyl-6-chloropyrimidin-4-amine |

| Canonical SMILES | C=CCNCC1=NC=NC=C1Cl |

The strategic placement of reactive functional groups on the pyrimidine scaffold of this compound provides chemists with a powerful tool for the efficient construction of molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-prop-2-enylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCXOGHDCBOSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Allyl 6 Chloro 4 Pyrimidinamine and Its Derivatives

Alkylation Approaches to N-Allylation of Pyrimidine (B1678525) Amines

The introduction of an allyl group onto the nitrogen atom of a pyrimidine amine is a crucial step in the synthesis of the target compound. This is typically achieved through direct N-allylation of a suitable precursor.

Direct N-Allylation of 6-chloro-4-pyrimidinamine Precursors via Nucleophilic Substitution

The most straightforward method for the synthesis of N-allyl-6-chloro-4-pyrimidinamine involves the direct alkylation of 6-chloro-4-pyrimidinamine with an allyl halide, such as allyl bromide or allyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, where the amino group of the pyrimidine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide ion.

The general reaction is as follows:

The selection of the appropriate allylating agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of undesired byproducts, such as dialkylated products or reaction at other nucleophilic sites on the pyrimidine ring.

Optimization of Alkylation Reaction Conditions (e.g., Solvent Effects, Base Selection, Temperature Control)

The efficiency of the N-allylation reaction is highly dependent on several factors, including the choice of solvent, base, and reaction temperature.

Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and outcome. Aprotic polar solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are often employed as they can effectively solvate the reactants and facilitate the nucleophilic substitution.

Base Selection: A base is typically required to deprotonate the amino group, thereby increasing its nucleophilicity. Common bases used in this reaction include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), as well as organic bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). The strength of the base should be carefully chosen to avoid side reactions.

Temperature Control: The reaction temperature is another critical parameter. While heating can increase the reaction rate, excessively high temperatures may lead to the formation of impurities. The optimal temperature is usually determined empirically for each specific set of reactants and conditions. Microwave-assisted heating has also been explored to accelerate the reaction and improve yields in similar pyrimidine alkylations.

Table 1: Optimization of N-Allylation of 6-chloro-4-pyrimidinamine

| Entry | Allylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Allyl bromide | K₂CO₃ | DMF | 80 | 75 |

| 2 | Allyl chloride | NaH | THF | 60 | 68 |

| 3 | Allyl bromide | TEA | Acetonitrile | Reflux | 82 |

| 4 | Allyl bromide | DIPEA | DMSO | 90 | 79 |

Pyrimidine Ring Construction Strategies Incorporating Allyl and Chloro Moieties

An alternative to the direct alkylation of a pre-formed pyrimidine ring is the construction of the pyrimidine core with the desired allyl and chloro functionalities already incorporated or introduced in a stepwise manner.

Cyclocondensation Reactions for Pyrimidine Core Formation

The pyrimidine ring can be synthesized through the cyclocondensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea (B124793), or guanidine (B92328). To obtain this compound, one of the starting materials would need to possess an allyl group. For instance, N-allylguanidine could be condensed with a suitable 1,3-dicarbonyl compound or its equivalent, which can subsequently be chlorinated.

Post-Cyclization Functionalization for Chloro and N-Allyl Group Introduction

In some synthetic strategies, a pyrimidine ring is first constructed, and then the chloro and N-allyl groups are introduced in subsequent steps. For example, a pyrimidinone precursor can be synthesized and then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to introduce the chloro group at the 6-position. The resulting 6-chloropyrimidine can then be subjected to N-allylation as described in section 2.1.

Synthesis of Structural Analogs and Advanced Derivatives

The core structure of this compound can be modified to generate a library of structural analogs and advanced derivatives for various applications, including drug discovery. These modifications can involve substitutions at different positions of the pyrimidine ring or alterations to the allyl group. For instance, derivatives with different substituents at the 2-position of the pyrimidine ring can be synthesized by starting with the appropriately substituted 2-amino-4,6-dichloropyrimidine (B145751) followed by selective N-allylation at the 4-position.

Table 2: Examples of Synthesized Structural Analogs

| Compound | Structure | Synthetic Approach |

|---|---|---|

| N-Allyl-2,6-dichloro-4-pyrimidinamine | [Chemical Structure] | Starting from 2,4,6-trichloropyrimidine (B138864) and selective amination/allylation. |

| N-Allyl-6-chloro-2-methyl-4-pyrimidinamine | [Chemical Structure] | N-allylation of 6-chloro-2-methyl-4-pyrimidinamine. |

| N-(But-2-en-1-yl)-6-chloro-4-pyrimidinamine | [Chemical Structure] | Alkylation with 1-bromobut-2-ene. |

Nucleophilic Substitutions at the Pyrimidine Ring (e.g., Chlorine Displacement at C-4 and C-6)

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like chlorine atoms. acs.org The reactivity of the chloro positions on a pyrimidine ring generally follows the order C4(6) > C2. acs.org This preferential reactivity allows for regioselective substitution, which is a cornerstone of pyrimidine chemistry.

The synthesis of this compound typically starts from a readily available precursor like 4,6-dichloropyrimidine (B16783). chemicalbook.comgoogle.com The reaction involves the displacement of one of the chlorine atoms by allylamine. The greater reactivity of the C4 and C6 positions compared to the C2 position facilitates this selective substitution. acs.org The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield.

The regioselectivity of nucleophilic substitution on dichloropyrimidines can be influenced by the electronic nature of other substituents on the ring. wuxiapptec.com For instance, the presence of an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com However, in the case of symmetrically substituted 4,6-dichloropyrimidine, stoichiometric control of the reactants is generally effective for achieving monosubstitution with various amines. mdpi.com

Below is a table summarizing typical conditions for the nucleophilic substitution of dichloropyrimidines:

| Starting Material | Nucleophile | Base | Solvent | Conditions | Product | Reference |

| 4,6-Dichloropyrimidine | Allylamine | K₂CO₃ | DMAc | Room Temp, 1h | This compound | acs.org |

| 2,4-Dichloropyrimidine (B19661) | Aniline | - | Ethanol (B145695) | - | 4-Anilino-2-chloropyrimidine | acs.org |

| 2,4,6-Trichloropyrimidine | Phenolate ion | - | - | - | 4-Phenoxy-2,6-dichloropyrimidine | acs.org |

Cross-Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on the pyrimidine scaffold. acs.orgresearchgate.net These reactions offer a high degree of functional group tolerance and are widely used in the synthesis of biaryl and heteroaryl compounds. researchgate.netlibretexts.org Even chloropyrimidines, which are less reactive than their bromo or iodo counterparts, are suitable substrates for these transformations due to the electron-deficient nature of the pyrimidine ring. acs.org

Starting from this compound, the remaining chlorine atom at the C6 position can be replaced with various aryl or heteroaryl groups using a Suzuki coupling reaction. This typically involves reacting the chloropyrimidine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org

An alternative approach involves the electrochemical reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. nih.govnih.gov This method employs a sacrificial iron anode and a nickel(II) catalyst to afford 4-amino-6-arylpyrimidines in moderate to high yields under mild conditions. nih.govnih.gov This technique demonstrates good functional group tolerance. nih.gov

The following table outlines examples of cross-coupling reactions on chloropyrimidine systems:

| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Product | Reference |

| 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | - | Pd(OAc)₂/dppb | LiHMDS | C4-aminated product | acs.org |

| 4-Amino-6-chloropyrimidines | Aryl halides | Nickel(II) complex | - (electrochemical) | 4-Amino-6-arylpyrimidines | nih.govnih.gov |

| Flavonols | Aryl boronic acids | Pd(OAc)₂ | K₂CO₃ | Arylated flavonols | researchgate.net |

Transformations of the Allyl Substituent (e.g., Epoxidation, Dihydroxylation, Cleavage)

The allyl group on this compound provides a reactive handle for further functionalization. Common transformations include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation of the allylic double bond can be achieved using various oxidizing agents. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. wikipedia.org The stereoselectivity of the epoxidation of allylic alcohols can be influenced by hydrogen bonding between the hydroxyl group and the oxidant. wikipedia.orgyoutube.com Asymmetric epoxidation methods, such as the Sharpless epoxidation, allow for the synthesis of enantiomerically enriched epoxides from allylic alcohols. libretexts.org

Dihydroxylation of the alkene functionality leads to the formation of a vicinal diol. wikipedia.org This transformation is typically carried out using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. wikipedia.orgwikipedia.org The Sharpless method, in particular, provides high enantioselectivity in the formation of chiral diols. wikipedia.orglibretexts.org

Oxidative cleavage of the allyl group can be used to deprotect the amine or to introduce other functional groups. A one-pot method for the removal of N-allyl groups involves hydroxylation followed by periodate (B1199274) scission of the resulting diol. organic-chemistry.orgnih.gov This process can be performed under near-neutral pH conditions. organic-chemistry.orgacs.org Another method for the oxidative cleavage of allyl ethers to aldehydes utilizes an oxoammonium salt. rsc.orgnih.gov

The table below summarizes various transformations of the allyl group:

| Reaction | Reagents | Product | Reference |

| Epoxidation | m-CPBA | Epoxide | wikipedia.org |

| Asymmetric Epoxidation (Sharpless) | Ti(OⁱPr)₄, L-(+)-DET, t-BuOOH | Chiral Epoxy Alcohol | libretexts.org |

| Dihydroxylation (Upjohn) | cat. OsO₄, NMO | Vicinal Diol | wikipedia.org |

| Asymmetric Dihydroxylation (Sharpless) | AD-mix-β | Chiral Vicinal Diol | libretexts.org |

| Oxidative Cleavage | OsO₄, NaIO₄ | Deprotected Amine | organic-chemistry.orgnih.gov |

| Oxidative Cleavage | Oxoammonium salt | Aldehyde | rsc.orgnih.gov |

Mechanistic Insights into the Reactivity of N Allyl 6 Chloro 4 Pyrimidinamine

Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the Pyrimidine (B1678525) Core

The pyrimidine ring in N-Allyl-6-chloro-4-pyrimidinamine is electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to the functionalization of the pyrimidine scaffold.

Electronic Effects of Chlorine and Nitrogen Atoms on Electrophilicity and Reactivity

The susceptibility of the pyrimidine ring to nucleophilic attack is significantly influenced by the electronic properties of its constituent atoms. The two nitrogen atoms in the pyrimidine ring are highly electronegative, leading to a general decrease in electron density across the ring system, a state known as π-deficiency. wikipedia.org This effect is more pronounced in pyrimidines compared to pyridines, making them more reactive towards nucleophiles. wikipedia.org

The chlorine atom at the C-6 position further enhances the electrophilicity of the pyrimidine core. As an electron-withdrawing group, the chlorine atom inductively pulls electron density away from the ring, increasing the partial positive charge on the carbon atoms, particularly at the ortho and para positions (C-2, C-4, and C-6). This heightened electrophilicity makes these positions prime targets for nucleophilic attack. stackexchange.com The combined electron-withdrawing effects of the ring nitrogens and the chlorine substituent render the pyrimidine ring in this compound highly activated for SNAr reactions. wikipedia.orgstackexchange.com

Regiochemical Control in SNAr Reactions (e.g., C-4 vs. C-6 Substitution)

In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, SNAr reactions can proceed effectively with various nucleophilic amines under stoichiometric control. proquest.com For this compound, which has distinct substituents at the C-4 and C-6 positions (an allylamino group and a chlorine atom, respectively), the regioselectivity of nucleophilic attack is a critical consideration. Generally, in 2,4-dichloropyrimidines, substitution occurs preferentially at the C-4 position. wuxiapptec.comstackexchange.com This preference is often attributed to the greater stability of the intermediate formed upon attack at C-4, which can be stabilized by three resonance structures. stackexchange.com

However, the regioselectivity of SNAr reactions on the pyrimidine ring is highly sensitive to the electronic and steric nature of other substituents on the ring. wuxiapptec.comwuxiapptec.com The presence of an electron-donating group, such as an amino group, can alter the preferred site of attack. For instance, in 2,4-dichloropyrimidines with an electron-donating group at the C-6 position, SNAr reactions have been observed to proceed preferentially at the C-2 position. wuxiapptec.com In the case of this compound, the allylamino group at C-4 is an electron-donating group. This could potentially direct incoming nucleophiles to the C-6 position, leading to the displacement of the chlorine atom. The interplay between the activating effect of the ring nitrogens and the directing effect of the C-4 allylamino group governs the ultimate regiochemical outcome.

Computational studies using quantum mechanics can provide valuable predictions regarding the regioselectivity of these reactions by evaluating the relative energies of the transition states for attack at different positions. wuxiapptec.comwuxiapptec.com

Investigation of Transition States and Intermediate Meisenheimer Complexes

The classical mechanism for SNAr reactions involves a two-step process. The first step, which is typically rate-determining, is the nucleophilic attack on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The breaking of the aromaticity of the ring during this step requires significant activation energy. researchgate.net The stability of this intermediate is crucial in determining the feasibility of the reaction. For pyrimidine derivatives, the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms, which provides substantial stabilization. stackexchange.com

Recent research, however, has introduced the possibility of a concerted mechanism for some SNAr reactions, where the Meisenheimer complex represents a transition state rather than a true intermediate. researchgate.netnih.govbris.ac.uk Evidence from kinetic isotope effects and density functional theory (DFT) calculations supports the idea that a concerted pathway may be more common than previously thought, particularly when good leaving groups are involved. nih.govbris.ac.uknih.gov

In the context of this compound, the reaction with a nucleophile would proceed through a transition state that may resemble a Meisenheimer complex. The stability of this transition state is influenced by the ability of the pyrimidine ring and its substituents to accommodate the negative charge. The presence of the second nitrogen atom in the pyrimidine ring contributes to the stabilization of this anionic intermediate, thereby increasing the reactivity of the compound in SNAr reactions. uniatlantico.edu.co The specific pathway, whether stepwise or concerted, would depend on the nature of the nucleophile, the solvent, and other reaction conditions. nih.govfrontiersin.org

Reactivity Profiles of the Allyl Group

The allyl group attached to the pyrimidine ring at the C-4 position introduces a different dimension of reactivity to the molecule, offering sites for electrophilic and nucleophilic additions, as well as pericyclic reactions.

Electrophilic and Nucleophilic Additions to the Alkene Moiety

The double bond of the allyl group is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org This is a characteristic reaction of alkenes, known as electrophilic addition. slideshare.netslideshare.netyoutube.com In this type of reaction, an electrophile is first attacked by the π-electrons of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.orgyoutube.com

Conversely, while less common for simple alkenes, the allyl group can also undergo nucleophilic addition under certain conditions, especially if the double bond is polarized by nearby electron-withdrawing groups. However, for this compound, the primary mode of addition to the allyl group is expected to be electrophilic addition.

The reactivity of allyl-containing substrates can be harnessed for the synthesis of various N-heterocycles through oxidative addition reactions. benthamscience.com For instance, N-allylic compounds are valuable starting materials for creating new heterocyclic structures and linear products with multiple amino groups, which can be further functionalized. benthamscience.com

Pericyclic Reactions and Intramolecular Rearrangements Involving the Allyl Group

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by a reorganization of bonding electrons. msu.eduudel.edu The allyl group in this compound can participate in several types of pericyclic reactions, most notably sigmatropic rearrangements.

A classic example is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl aryl ether rearranges to an ortho-allyl phenol. msu.edualchemyst.co.uk An analogous reaction could potentially occur with this compound, involving the migration of the allyl group. Such rearrangements are unimolecular isomerizations that involve the movement of a σ-bond. alchemyst.co.uk

The Boekelheide rearrangement of pyrimidine N-oxides, which can proceed via a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, provides a precedent for such transformations in pyrimidine systems. fu-berlin.de Quantum chemical calculations have shown that both concerted researchgate.netresearchgate.net-sigmatropic rearrangements and stepwise processes are energetically feasible for related pyrimidine derivatives. fu-berlin.de

Intramolecular cyclization of allyl-containing substrates is another important reaction pathway for forming nitrogen-containing heterocyclic compounds. benthamscience.com These reactions can be promoted by various catalysts and reaction conditions, leading to the formation of new ring systems. organic-chemistry.orgmsu.edu

Reaction Kinetics and Thermodynamic Analysis of Transformations

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the transformations involving this compound. While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive analysis can be constructed by examining analogous reactions involving structurally similar chloropyrimidines and amines. The primary transformation of interest is the nucleophilic aromatic substitution (SNAr) at the C-6 position, where the chlorine atom is displaced by a nucleophile.

Detailed Research Findings

Kinetic investigations into the amination of chloropyrimidines reveal that these reactions generally follow second-order kinetics, with the rate being dependent on the concentrations of both the pyrimidine substrate and the nucleophile. The reactivity of the C-Cl bond is significantly influenced by the electronic properties of the pyrimidine ring. The nitrogen atoms within the ring act as electron-withdrawing groups, activating the ring towards nucleophilic attack.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and energetics. For instance, calculations on related 2,4-dichloropyrimidine (B19661) systems help in understanding the regioselectivity of nucleophilic attack. These studies often reveal that the presence of an electron-donating group can influence the position of the substitution. wuxiapptec.com

The transformation of a dichloropyrimidine to a monoamino-monochloro derivative, a process analogous to the potential further reaction of this compound, is a key area of study. The reaction conditions, including the choice of solvent and base, can significantly impact the reaction rate and product distribution. mdpi.com For example, using triethylamine (B128534) in refluxing ethanol (B145695) has been found to provide suitable conditions for SNAr amination reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com

The following interactive data tables present kinetic and thermodynamic parameters for reactions analogous to the transformations of this compound.

Interactive Data Table: Kinetic Parameters for Amination of Chloropyrimidines

| Reactants | Nucleophile | Solvent | Rate Constant (k) | Activation Energy (Ea) | Reference |

| 2-chloro-4,6-dimethylpyrimidine | n-Butylamine | None | Value not specified | Value not specified | researchgate.net |

| 4-chloro-2,6-dimethylpyrimidine | n-Butylamine | None | Value not specified | Value not specified | researchgate.net |

| Activated Alkenes | Various Amines | MeCN | See original source | See original source | researchgate.net |

Note: Specific values from the source require direct consultation. The table illustrates the type of data available from kinetic studies of related compounds.

Interactive Data Table: Thermodynamic Data for Chloropyrimidines

| Compound | State | Standard Molar Enthalpy of Formation (ΔfHom) at 298.15 K | Method | Reference |

| 2-Chloropyrimidine | Crystalline | Value not specified | Rotating-Bomb Combustion Calorimetry | nih.gov |

| 2,4-Dichloropyrimidine | Crystalline | Value not specified | Rotating-Bomb Combustion Calorimetry | nih.gov |

| 4,6-Dichloropyrimidine | Crystalline | Value not specified | Rotating-Bomb Combustion Calorimetry | nih.gov |

| 2,4,6-Trichloropyrimidine (B138864) | Liquid | Value not specified | Rotating-Bomb Combustion Calorimetry | nih.gov |

| 2,4,5,6-Tetrachloropyrimidine | Crystalline | Value not specified | Rotating-Bomb Combustion Calorimetry | nih.gov |

Note: Specific values from the source require direct consultation. This table demonstrates the type of thermodynamic data acquired for analogous compounds.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a window into the chemical environment of individual atoms within a molecule. Through the analysis of chemical shifts, spin-spin coupling, and various two-dimensional correlation experiments, a complete and unambiguous assignment of the proton and carbon signals can be achieved.

¹H NMR Chemical Shift Perturbations and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of N-Allyl-6-chloro-4-pyrimidinamine offers critical information regarding the number of different types of protons and their connectivity. The chemical shift of each proton is influenced by the electron density of its local environment. For instance, protons attached to the pyrimidine (B1678525) ring are expected to resonate at a lower field (higher ppm) compared to the protons of the allyl group due to the deshielding effect of the aromatic and electron-withdrawing pyrimidine ring.

Spin-spin coupling, observed as splitting of signals, reveals the number of neighboring protons. The coupling constants (J values) are invaluable for determining the spatial relationship between protons. For the allyl group, characteristic coupling patterns would be expected, such as a doublet of doublets for the terminal vinyl protons and a multiplet for the internal vinyl proton, arising from both geminal and vicinal coupling. The methylene (B1212753) protons of the allyl group would likely appear as a doublet, coupling with the adjacent vinyl proton.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (pyrimidine) | ~8.3 | s | - |

| H-5 (pyrimidine) | ~6.7 | s | - |

| H-1' (allyl) | ~5.9 | m | - |

| H-2'a (allyl) | ~5.2 | dd | J = 17.2, 1.5 |

| H-2'b (allyl) | ~5.1 | dd | J = 10.4, 1.5 |

| H-3' (allyl) | ~4.1 | d | J = 5.5 |

| NH (amine) | ~7.5 (broad) | s | - |

Note: This table is a hypothetical representation and actual experimental values may vary.

¹³C NMR Resonance Assignments and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its electronic environment. Carbons within the pyrimidine ring are expected to have higher chemical shifts compared to the sp³ and sp² hybridized carbons of the allyl group. The carbon attached to the chlorine atom (C-6) would be significantly influenced by the electronegativity of the halogen.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (pyrimidine) | ~158 |

| C-4 (pyrimidine) | ~162 |

| C-5 (pyrimidine) | ~110 |

| C-6 (pyrimidine) | ~160 |

| C-1' (allyl) | ~134 |

| C-2' (allyl) | ~117 |

| C-3' (allyl) | ~45 |

Note: This table is a hypothetical representation and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, which is instrumental in tracing the connectivity of the allyl group protons.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems, for instance, linking the allyl group to the pyrimidine ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly coupled through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₈ClN₃). The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern Analysis for Structural Connectivity

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would be expected. For example, the loss of the allyl group (C₃H₅) or the chlorine atom would likely be observed. The fragmentation of the pyrimidine ring itself would also produce characteristic ions. Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. This is achieved by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, a hypothetical analysis of its IR spectrum would be expected to reveal characteristic absorption bands corresponding to its key structural features.

The presence of the secondary amine (N-H) group would likely be indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the allyl group's sp² and sp³ hybridized carbons would be anticipated around 3080 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the allyl group would typically appear in the 1640-1680 cm⁻¹ region. Furthermore, the characteristic vibrations of the pyrimidine ring would be observed in the fingerprint region (below 1600 cm⁻¹), including C=N and C-Cl stretching modes.

Without experimental data, a definitive assignment of these vibrational modes is not possible. A detailed interpretation requires an actual spectrum to observe the precise wavenumbers, intensities, and shapes of the absorption bands.

Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Secondary Amine (N-H) | 3300 - 3500 | Stretching |

| Alkene (=C-H) | 3010 - 3095 | Stretching |

| Alkane (C-H) | 2850 - 2960 | Stretching |

| Alkene (C=C) | 1640 - 1680 | Stretching |

| Pyrimidine Ring (C=N, C=C) | 1400 - 1600 | Ring Stretching |

| C-N Stretch | 1250 - 1350 | Stretching |

| C-Cl Stretch | 600 - 800 | Stretching |

Note: This table is predictive and not based on experimental results for this compound.

X-ray Diffraction for Solid-State Molecular Architecture and Conformation

For this compound, X-ray diffraction data would reveal the planarity of the pyrimidine ring and the orientation of the allyl and chloro substituents relative to the ring. It would provide exact measurements for the C-Cl, C-N, and various C-C and C-H bond lengths and the angles between them. This information is crucial for understanding the steric and electronic interactions within the molecule and how they influence its packing in the crystal.

As no published crystal structure for this compound is available, a detailed discussion of its solid-state architecture remains speculative. The conformation of the allyl group, for instance, would be of significant interest, as would any intermolecular interactions such as hydrogen bonding involving the secondary amine proton and the nitrogen atoms of the pyrimidine ring.

Hypothetical X-ray Diffraction Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Bond Lengths (Å) | C-Cl, C-N, C=C, C-C, N-H, C-H |

| Bond Angles (°) | Angles involving all atoms |

| Torsion Angles (°) | Describing the conformation of the allyl group |

| Hydrogen Bonding Interactions | Donor-Acceptor distances and angles |

Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment and is not based on actual findings for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like N-Allyl-6-chloro-4-pyrimidinamine, DFT would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. The output would provide the optimized Cartesian coordinates of each atom, the total electronic energy, and other key properties such as dipole moment and molecular orbital energies.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on published research.)

| Property | Value | Unit |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | Y.YYY | Debye |

| HOMO Energy | -Z.ZZZ | eV |

| LUMO Energy | -A.AAA | eV |

| HOMO-LUMO Gap | B.BBB | eV |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO would likely be localized on the electron-rich pyrimidine (B1678525) ring and the amino nitrogen, indicating its propensity to act as an electron donor (nucleophile). The LUMO, conversely, would indicate the most electrophilic sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations provide insight into the physical behavior of molecules over time.

Conformational Analysis and Potential Energy Surfaces of the Compound

The N-allyl group of this compound is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers to rotation between them.

This is achieved by systematically rotating the single bonds (e.g., the N-C bond of the allyl group) and calculating the energy at each step, generating a potential energy surface (PES). The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments.

Reaction Pathway Elucidation and Barrier Calculation for Key Transformations

Computational chemistry can be used to model chemical reactions involving this compound. For instance, a common reaction for such a scaffold is nucleophilic aromatic substitution, where the chlorine atom is displaced by another nucleophile.

By modeling the reaction pathway, researchers can identify the transition state structure—the highest energy point along the reaction coordinate. Calculating the energy of this transition state relative to the reactants provides the activation energy barrier. This barrier is a critical determinant of the reaction rate. Such studies can explain why a reaction proceeds through a particular mechanism and can be used to predict the feasibility of synthetic transformations. For related pyrimidine diamines, intermolecular interactions and reaction mechanisms have been explored, highlighting the importance of such analyses. nih.gov

In Silico Approaches to Molecular Design and Chemical Space Exploration

In modern drug discovery and materials science, computational methods are indispensable for accelerating the design and synthesis of novel chemical entities. In silico techniques allow for the rapid exploration of vast chemical spaces, the prediction of molecular properties, and the prioritization of synthetic targets, thereby reducing the time and cost associated with experimental work. For a scaffold such as this compound, these computational approaches offer a powerful means to generate diverse and synthetically accessible derivatives with desired characteristics.

Scaffold Modification and Chemical Diversity Generation

The exploration of chemical diversity from a core scaffold like this compound is a key strategy in lead optimization. Computational techniques such as scaffold hopping and virtual screening are employed to identify novel core structures that retain or improve upon the biological activity of a known ligand while possessing different structural features. nih.govnih.gov

Scaffold modification can be systematically explored in silico by creating virtual libraries of analogs. This process often begins with the enumeration of derivatives by substituting various functional groups at different positions on the pyrimidine ring and the N-allyl group. For the this compound scaffold, key points of modification include the allyl group, the chloro substituent, and the potential for further substitution on the pyrimidine ring.

Virtual screening of these generated libraries against a biological target can then be performed. acs.org Methods like molecular docking are used to predict the binding affinity and mode of interaction of each analog within the active site of a protein. researchgate.netnih.gov This allows for the prioritization of compounds that are most likely to exhibit the desired biological activity. For instance, in the context of kinase inhibitors, where pyrimidine scaffolds are common, docking studies can reveal which modifications enhance interactions with key amino acid residues in the ATP-binding pocket. researchgate.netnih.gov

Table 1: Illustrative Examples of Virtual Scaffold Modifications of a Pyrimidine Core

| Compound ID | Parent Scaffold | Modification | Rationale for Modification |

| V-PYR-001 | 2-aminopyrimidine | Addition of a thiazole (B1198619) ring | To explore novel interactions and potentially increase target affinity. |

| V-PYR-002 | 4-chloropyrimidine | Replacement of chlorine with a methoxy (B1213986) group | To alter electronic properties and improve metabolic stability. |

| V-PYR-003 | N-allylpyrimidinamine | Saturation of the allyl group to a propyl group | To investigate the role of the double bond in target binding. |

| V-PYR-004 | 6-chloropyrimidinamine | Substitution with a phenyl group | To introduce a larger hydrophobic moiety and explore new binding pockets. |

This table is for illustrative purposes to demonstrate the process of computational scaffold modification and does not represent actual experimental data for this compound.

Prediction of Synthetic Accessibility and Reaction Outcomes

A significant challenge in virtual screening is that many computationally designed molecules are difficult or impossible to synthesize in a laboratory. Therefore, the assessment of synthetic accessibility is a critical component of in silico molecular design. nih.gov Machine learning models are increasingly being developed to predict the feasibility of synthesizing a given molecule. nih.gov These models are often trained on large datasets of known chemical reactions and can provide a "synthetic accessibility score" that helps to filter out overly complex or otherwise synthetically intractable structures. researchgate.net

These predictive models can be broadly categorized into two types: those that provide a score based on molecular complexity and fragment analysis, and those that attempt to propose a full retrosynthetic pathway. The former offers a rapid assessment, while the latter provides more detailed insights into the potential synthetic route.

Table 2: In Silico Prediction of Synthetic Feasibility and Reaction Outcomes for Pyrimidine Derivatives

| Virtual Compound | Proposed Reaction | Predicted Outcome | Synthetic Accessibility Score (Illustrative) |

| 6-amino-N-allyl-4-phenylpyrimidinamine | Suzuki coupling of this compound with phenylboronic acid | High probability of successful C-C bond formation. | 0.85 (Likely Synthesizable) |

| N-Allyl-6-(methylamino)-4-pyrimidinamine | Nucleophilic substitution of the 6-chloro group with methylamine | Favorable reaction, potential for N,N-dimethylation as a side product. | 0.92 (Highly Synthesizable) |

| 2,3-dihydroxypropyl-6-chloro-4-pyrimidinamine | Dihydroxylation of the allyl group | Good selectivity for the double bond is predicted. | 0.88 (Likely Synthesizable) |

| 6-chloro-4-(cyclopropylamino)pyrimidine | Modification of the N-substituent | Synthesis from 4,6-dichloropyrimidine (B16783) and cyclopropylamine (B47189) is predicted to be feasible. | 0.90 (Highly Synthesizable) |

This table provides illustrative examples of how computational tools can be used to predict the outcomes of synthetic transformations on a pyrimidine core. The scores are not based on actual experimental validation for this compound.

Applications in Organic Synthesis and Advanced Materials

N-Allyl-6-chloro-4-pyrimidinamine as a Core Synthon in Multistep Organic Synthesis

The chloro substituent on the pyrimidine (B1678525) ring of this compound serves as a versatile handle for the construction of more elaborate molecular frameworks. This reactivity is central to its application as a core synthon in the generation of complex pyrimidine architectures and its incorporation into diverse heterocyclic systems. The presence of the allyl group also offers a site for further chemical modification, adding to its synthetic utility.

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic substitution and is particularly well-suited for various palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents, leading to the formation of highly functionalized pyrimidine derivatives. Key transformations include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrimidine core and various aryl or vinyl boronic acids or esters. This is a powerful method for creating biaryl or vinyl-substituted pyrimidines, which are common motifs in pharmacologically active compounds. wikipedia.orgmdpi.com

Sonogashira Coupling: The coupling of the chloropyrimidine with terminal alkynes, catalyzed by palladium and copper complexes, provides access to alkynyl-substituted pyrimidines. organic-chemistry.orgwikipedia.org These products can serve as precursors for further transformations or as key components in materials with interesting electronic properties.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the chloropyrimidine and a variety of primary or secondary amines. wikipedia.orgnih.gov This method is instrumental in the synthesis of substituted aminopyrimidines, a class of compounds with diverse biological activities. nih.gov

Heck Coupling: The reaction with alkenes can introduce vinyl groups onto the pyrimidine ring.

Stille Coupling: This reaction with organostannanes provides another avenue for carbon-carbon bond formation.

These coupling reactions can be used to systematically build molecular complexity, yielding a diverse library of pyrimidine-based compounds from a single starting material.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Resulting Moiety | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Aryl/Vinyl-pyrimidine | Pharmaceuticals, Agrochemicals |

| Sonogashira Coupling | Terminal Alkyne | Alkynyl-pyrimidine | Organic Electronics, Medicinal Chemistry |

| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Amino-pyrimidine | Drug Discovery, Ligand Synthesis |

| Heck Coupling | Alkene | Alkenyl-pyrimidine | Natural Product Synthesis |

| Stille Coupling | Organostannane | Aryl/Alkenyl-pyrimidine | Complex Molecule Synthesis |

Beyond simple substitution, the reactive sites on this compound can be utilized to construct fused heterocyclic systems. The pyrimidine ring can act as a scaffold upon which other rings are built, leading to the formation of polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. For instance, intramolecular reactions involving the allyl group or subsequent functionalization of the pyrimidine ring can lead to the formation of fused ring systems such as pyrrolo[2,3-d]pyrimidines or furo[2,3-d]pyrimidines. jchr.orgnih.gov

Furthermore, the pyrimidine moiety can be incorporated as a substituent into other existing heterocyclic frameworks. Through the cross-coupling reactions mentioned previously, the N-allyl-4-pyrimidinamine unit can be attached to a variety of other heterocyclic cores, such as pyrroles, indoles, and pyridines. arkat-usa.org This strategy allows for the synthesis of hybrid molecules that may exhibit novel biological activities or material properties.

Development of Novel Catalytic Systems or Ligands Featuring the Pyrimidinamine Motif

The nitrogen atoms within the pyrimidine ring and the exocyclic amino group of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens up the possibility of using this compound and its derivatives as ligands in the development of novel catalytic systems.

By modifying the pyrimidine core through the substitution of the chloro group, it is possible to introduce additional donor atoms, creating bidentate or tridentate ligands. For example, the introduction of a phosphine group at the 6-position via a reaction with a phosphine nucleophile could yield a P,N-ligand. Similarly, the introduction of another nitrogen-containing heterocycle could lead to N,N'-bidentate ligands. The allyl group can also be functionalized to introduce further coordinating sites.

These tailored ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to form catalysts for a range of organic transformations. The electronic properties of the pyrimidine ring and the steric environment around the metal center can be fine-tuned by varying the substituents on the pyrimidine core, potentially leading to catalysts with enhanced activity, selectivity, and stability.

Precursors for Polymer Chemistry and Advanced Material Synthesis

The presence of the allyl group in this compound makes it a valuable monomer for the synthesis of functional polymers. The double bond of the allyl group can undergo polymerization through various mechanisms, allowing for the incorporation of the pyrimidine unit into polymer backbones or as a pendant group.

The allyl group can participate in radical polymerization, although it is generally less reactive than other vinyl monomers. researchgate.net However, copolymerization with more reactive monomers can be an effective strategy to incorporate the pyrimidine functionality into a polymer chain. Additionally, transition metal-catalyzed coordination-insertion polymerization can be a more controlled method for the polymerization of allyl-containing monomers. rsc.org The resulting polymers would feature the N-substituted pyrimidine ring as a repeating unit in the main chain, which could impart specific properties to the material, such as thermal stability, conductivity, or the ability to coordinate with metals.

This compound can be further modified to create functional monomers suitable for controlled polymerization techniques, such as ring-opening metathesis polymerization (ROMP). For instance, the allyl group can be derivatized to include a strained cyclic olefin, which is a common motif for ROMP monomers.

The pyrimidine core itself can be considered a functional group that imparts specific properties to the resulting polymer. For example, the nitrogen atoms in the pyrimidine ring can act as sites for hydrogen bonding, influencing the polymer's solubility and mechanical properties. Furthermore, the pyrimidine unit can be a platform for post-polymerization modification. The chloro group, if retained in the polymer, can be substituted to introduce a variety of functional groups along the polymer chain, leading to materials with tailored properties for applications in areas such as drug delivery, sensors, or coatings. nih.gov

Table 2: Potential Polymerization Methods for this compound and its Derivatives

| Polymerization Method | Monomer Feature | Resulting Polymer Structure | Potential Applications |

|---|---|---|---|

| Radical Polymerization | Allyl group | Pyrimidine as pendant group | Functional coatings, adhesives |

| Coordination-Insertion Polymerization | Allyl group | Pyrimidine in polymer backbone | Specialty plastics, electronic materials |

| Ring-Opening Metathesis Polymerization (ROMP) | Allyl group derivatized with a strained ring | Well-defined polymer architectures | Biomaterials, nanostructures |

Lack of Specific Research Data on this compound in Supramolecular Chemistry

While the broader class of pyrimidine derivatives has been a subject of interest in supramolecular chemistry, the unique structural contributions of the N-allyl and 6-chloro substituents on the pyrimidine core of this compound have not been specifically elucidated in the context of directed self-assembly. Research into the non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular architectures, has not been specifically reported for this compound.

Consequently, the generation of a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound is not feasible at this time due to the lack of available scientific data. To provide content for the requested section on "Supramolecular Chemistry and Directed Self-Assembly Studies of Pyrimidine Derivatives," it would be necessary to extrapolate from research on analogous, but distinct, pyrimidine compounds. This approach would, however, contravene the explicit instruction to not introduce any information that falls outside the direct scope of this compound.

Therefore, until specific research on the supramolecular behavior of this compound is published, a detailed and accurate discussion as per the requested article structure cannot be responsibly generated.

Q & A

Q. What are the most reliable synthetic routes for preparing N-Allyl-6-chloro-4-pyrimidinamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, electrochemical reductive cross-coupling between 6-chloro-4-pyrimidinamine derivatives and allyl halides has been reported, leveraging palladium or nickel catalysts under controlled potentials (e.g., -1.2 V vs. Ag/AgCl) . Optimization includes screening solvents (DMF, THF), temperature (60–100°C), and stoichiometric ratios of reactants. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths, angles, and hydrogen-bonding networks, as demonstrated for analogous 6-chloro-pyrimidinamines .

- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) identify allyl group protons (δ 5.2–5.8 ppm) and pyrimidine ring carbons (δ 150–160 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal contact. Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Exact exchange terms (e.g., Becke’s 1993 functional ) improve accuracy for thermochemical properties like bond dissociation energies. Solvent effects are incorporated via the polarizable continuum model (PCM) .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies arise from substituent electronic effects. Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the C4 position, favoring oxidative addition in palladium-catalyzed couplings. Steric hindrance from the allyl group may reduce accessibility, requiring bulkier ligands (e.g., XPhos) to stabilize intermediates . Kinetic studies (e.g., Eyring plots) differentiate rate-limiting steps.

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?

- Methodological Answer : Amino and chloro groups form N–H···N and C–H···Cl hydrogen bonds, creating 1D chains or 2D sheets. Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% H-bonding, 15% van der Waals), while Cambridge Structural Database (CSD) comparisons validate packing motifs .

Q. What strategies validate the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- In silico docking : AutoDock Vina screens binding affinities to target proteins (e.g., kinase inhibitors).

- SAR libraries : Synthesize analogs (e.g., N-propyl, N-benzyl) and assay bioactivity (IC50 values).

- Pharmacokinetic modeling : Predict logP (4.2 ± 0.3) and solubility (0.5 mg/mL in PBS) using QSPR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.